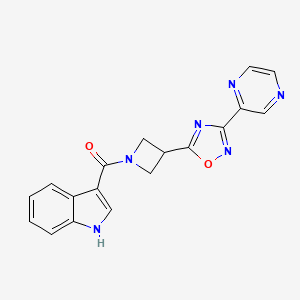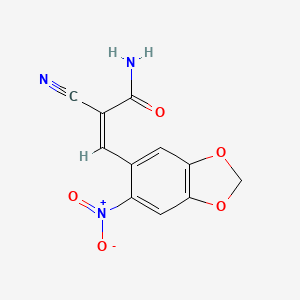
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthetic Chemistry
In the field of synthetic chemistry, derivatives of acrylamides, including compounds similar to (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide, have been synthesized for various purposes. For instance, Saikachi and Suzuki (1959) synthesized different acrylamides and esters for potential antibacterial applications, although they found no significant antibacterial activity in vitro. This study highlights the chemical versatility and potential utility of acrylamides in synthetic chemistry (Saikachi & Suzuki, 1959).
Catalysis and Organic Synthesis
Cyanoformates and cyanoformamides, related to acrylamides, are used in nickel/Lewis acid-catalyzed reactions. These reactions are highly stereoselective and regioselective, producing versatile synthetic building blocks. This research by Hirata et al. (2010) demonstrates the potential of acrylamide derivatives in facilitating complex organic synthesis, which can have wide-ranging applications in pharmaceuticals and material science (Hirata et al., 2010).
Corrosion Inhibition
Acrylamide derivatives have been studied for their corrosion inhibition properties. Abu-Rayyan et al. (2022) explored the effectiveness of specific acrylamide derivatives in protecting copper from corrosion in nitric acid solutions. This research is particularly relevant in industrial applications where corrosion resistance is crucial (Abu-Rayyan et al., 2022).
Asymmetric Synthesis
The field of asymmetric synthesis, which is crucial for the production of chiral compounds in pharmaceuticals, also utilizes acrylamide derivatives. Kissane and Maguire (2010) reviewed the use of chiral acrylamides in asymmetric 1,3-dipolar cycloadditions. This process is fundamental in creating compounds with specific stereochemical configurations, which is vital in drug development (Kissane & Maguire, 2010).
Photovoltaics and Light Harvesting
In the realm of photovoltaics and light harvesting, acrylamide derivatives have shown potential. Wang et al. (2005) synthesized zinc metalloporphyrins linked with cyano-acrylic acid for use in dye-sensitized solar cells. These compounds demonstrated high efficiency in converting sunlight to electricity, highlighting the role acrylamides can play in renewable energy technologies (Wang et al., 2005).
Molecular Engineering
In molecular engineering, particularly in the development of organic sensitizers for solar cell applications, acrylamide derivatives play a crucial role. Kim et al. (2006) engineered organic sensitizers with acrylamide components, achieving high efficiency in photon-to-current conversion. This work is pivotal in advancing solar energy technology (Kim et al., 2006).
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEKMEVZWPTWHZ-XFSBKJJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C#N)\C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)
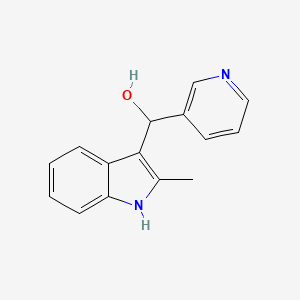
amino]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone](/img/structure/B2894240.png)
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2894242.png)
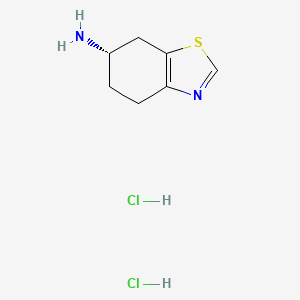

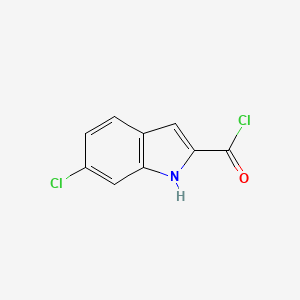
![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)

![1-phenyl-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2894255.png)
![N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2894256.png)

